![molecular formula C17H15ClN2S B374783 2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B374783.png)
2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that includes a benzothiepin ring system and an imidazole moiety
Preparation Methods
The synthesis of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved by cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzothiepin ring.
Formation of the imidazole ring: This involves the reaction of suitable precursors under specific conditions to form the imidazole moiety.
Coupling of the benzothiepin and imidazole rings: This step involves the formation of a bond between the two ring systems, often through nucleophilic substitution or other coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the benzothiepin ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)aminoethanol: This compound has a similar benzothiepin ring system but differs in the functional groups attached to it.
6,11-dihydrobenzo[b,e]thiepin-11-amine: This compound also contains a benzothiepin ring but lacks the imidazole moiety.
The uniqueness of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8g/mol |
IUPAC Name |
2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15/h1-6,9,16H,7-8,10H2,(H,19,20) |
InChI Key |
HLSOHEMSDNNTJI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
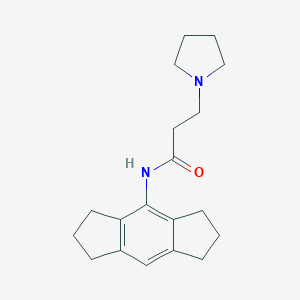
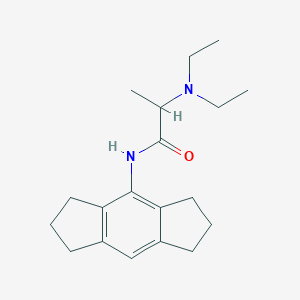
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)

![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
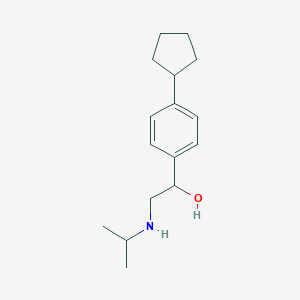
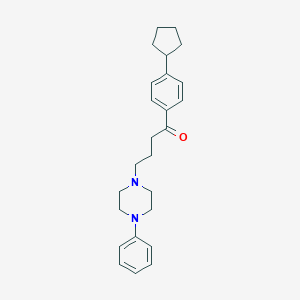
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
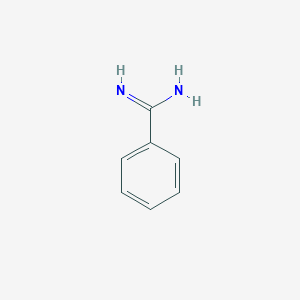
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
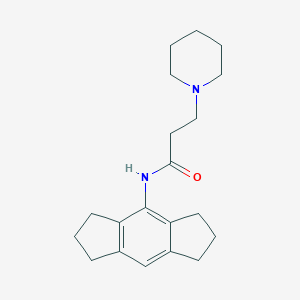
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-phenylpropyl)piperazine](/img/structure/B374726.png)
